

L-Tyrosine-¹³C,¹⁵N Applications in Biomolecular NMR: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	L-Tyrosine-13C,15N	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of L-Tyrosine labeled with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) isotopes in the field of biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. The unique properties of these stable isotopes make L-Tyrosine-¹³C,¹⁵N an invaluable tool for elucidating the structure, dynamics, and interactions of proteins and other biomolecules at an atomic level. This guide will delve into the core applications, present quantitative data, provide detailed experimental protocols, and visualize key processes.

Core Applications of L-Tyrosine-¹³C,¹⁵N in Biomolecular NMR

The strategic incorporation of ¹³C and ¹⁵N isotopes into L-Tyrosine residues offers several advantages for biomolecular NMR studies:

• Enhanced Spectral Resolution and Assignment: The introduction of ¹³C and ¹⁵N nuclei, both having a nuclear spin of 1/2, allows for the use of multidimensional heteronuclear NMR experiments.[1] These experiments, such as the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) and ¹H-¹³C HSQC, disperse the crowded proton signals into second and third dimensions based on the chemical shifts of the directly bonded nitrogen and carbon atoms, respectively.[2] This "fingerprint" spectrum simplifies resonance assignment, a critical first step in any detailed NMR study.[1]



- Probing Protein Structure and Dynamics: Isotope labeling of tyrosine is crucial for determining the three-dimensional structures of proteins in solution.[1] Beyond static structures, L-Tyrosine-¹³C,¹⁵N enables the study of protein dynamics over a wide range of timescales (picoseconds to seconds). NMR relaxation experiments, such as the measurement of R₁, R₂, and the heteronuclear NOE (Nuclear Overhauser Effect), provide insights into the flexibility of the protein backbone and side chains.[3] Relaxation dispersion experiments, on the other hand, can characterize slower, microsecond-to-millisecond timescale motions that are often associated with enzymatic catalysis and conformational changes.
- Investigating Molecular Interactions and Drug Discovery: L-Tyrosine residues are frequently located at the interfaces of protein-protein interactions and in the active sites of enzymes, particularly kinases and phosphatases. By monitoring the chemical shift perturbations (CSPs) of ¹H, ¹⁵N, and ¹³C nuclei in labeled tyrosine residues upon the addition of a ligand or binding partner, researchers can map the binding site, determine binding affinities, and gain insights into the mechanism of interaction. This makes L-Tyrosine-¹³C,¹⁵N a powerful tool in drug discovery for screening compound libraries and characterizing hit-to-lead compounds.
- Studying Post-Translational Modifications: Tyrosine phosphorylation is a key post-translational modification that regulates a vast number of cellular signaling pathways. The distinct chemical environment of a phosphorylated tyrosine residue results in significant changes in the NMR chemical shifts of the backbone and sidechain nuclei. By using L-Tyrosine-¹³C,¹⁵N, researchers can unambiguously identify phosphorylation sites and study the structural and dynamic consequences of this modification.

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from biomolecular NMR studies utilizing L-Tyrosine-¹³C,¹⁵N.

Table 1: Representative ¹H, ¹³C, and ¹⁵N Chemical Shifts of L-Tyrosine in a Protein Context



Atom	Chemical Shift (ppm)
Ηα	4.0 - 5.0
нβ	2.8 - 3.2
Ηδ	7.0 - 7.3
Ηε	6.7 - 7.0
Cα	55 - 60
Сβ	37 - 42
Су	128 - 132
Сδ	130 - 134
Сε	115 - 119
Сζ	155 - 160
N	110 - 130

Note: Chemical shifts are highly sensitive to the local chemical environment and can vary depending on the protein structure, pH, and temperature. The values presented are typical ranges.

Table 2: Phosphorylation-Induced 1H Chemical Shift Changes ($\Delta\delta$) for a Tyrosine Residue



Atom	$\Delta\delta$ (ppm) = δ (phosphorylated) - δ (unphosphorylated)
Ηα	+0.06
Hβ (pro-S)	+0.10
Hβ (pro-R)	-0.04
Ηδ	+0.02
Ηε	+0.26
Amide H	-0.02

Positive values indicate a downfield shift. Data is for a model L-phosphotyrosine peptide and can vary based on sequence context and solution conditions.

Table 3: Representative NMR Relaxation Parameters for

a Tyrosine Residue in a Protein

Parameter	Typical Value Range	Information Gained
R ₁ (¹⁵ N)	1.0 - 2.5 s ⁻¹	Fast timescale (ps-ns) backbone motions
R ₂ (¹⁵ N)	5 - 25 s ⁻¹	Fast (ps-ns) and slow (μs-ms) timescale motions
¹ H- ¹⁵ N NOE	0.6 - 0.9	Backbone flexibility (lower values indicate higher flexibility)
R ₁ ρ (¹³ C)	Varies with spin-lock field	Conformational exchange on the µs-ms timescale

Values are dependent on the overall tumbling of the protein, local flexibility, and the magnetic field strength of the NMR spectrometer.

Experimental Protocols



This section provides detailed methodologies for key experiments involving L-Tyrosine-13C,15N.

Protocol 1: Expression and Purification of a Uniformly ¹³C, ¹⁵N-Labeled Protein in E. coli

This protocol outlines the steps for producing a protein with all carbon and nitrogen atoms isotopically labeled, including those in tyrosine residues.

- Preparation of Minimal Media:
 - Prepare M9 minimal media containing ¹⁵NH₄Cl as the sole nitrogen source and [U-¹³C]glucose as the sole carbon source.
 - Supplement the media with essential vitamins and trace metals.
 - For a 1-liter culture, typical amounts are 1 g of ¹⁵NH₄Cl and 2-4 g of [U-¹³C]-glucose.
- Cell Culture and Protein Expression:
 - Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding the protein of interest.
 - Grow a starter culture overnight in LB medium.
 - Inoculate the 1-liter ¹³C, ¹⁵N-M9 minimal media with the starter culture.
 - Grow the cells at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
 - Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
 - Continue to grow the cells for an additional 3-5 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
- Cell Harvesting and Lysis:
 - Harvest the cells by centrifugation.



- Resuspend the cell pellet in a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors).
- Lyse the cells using sonication or a high-pressure homogenizer.
- Protein Purification:
 - Clarify the cell lysate by centrifugation to remove cell debris.
 - Purify the labeled protein using standard chromatography techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography.

Protocol 2: Chemical Shift Perturbation (CSP) Mapping of a Ligand Binding to a ¹⁵N-Labeled Protein

This protocol describes how to identify the binding site of a ligand on a protein by monitoring changes in the ¹H-¹⁵N HSQC spectrum.

- Sample Preparation:
 - Prepare a sample of the ¹⁵N-labeled protein (typically 0.1-0.5 mM) in a suitable NMR buffer (e.g., phosphate or Tris buffer at a specific pH, containing 5-10% D₂O).
 - Prepare a concentrated stock solution of the ligand in the same buffer.
- NMR Data Acquisition:
 - Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
 - Perform a titration by adding small aliquots of the concentrated ligand stock solution to the protein sample.
 - Acquire a ¹H-¹⁵N HSQC spectrum after each addition of the ligand. It is important to ensure thorough mixing and temperature equilibration before each measurement.
- Data Analysis:



- Process and overlay all the acquired HSQC spectra.
- Identify the amide cross-peaks that show significant chemical shift changes upon ligand binding. These residues are likely part of or near the binding site.
- ∘ Calculate the weighted-average chemical shift perturbation (CSP) for each residue using the following equation: $\Delta\delta = \sqrt{[(\Delta\delta_-H)^2 + (\alpha * \Delta\delta_-N)^2]}$ where $\Delta\delta_-H$ and $\Delta\delta_-N$ are the chemical shift changes in the 1H and ^{15}N dimensions, respectively, and α is a scaling factor (typically around 0.15-0.2) to account for the different chemical shift ranges of 1H and ^{15}N .
- Map the residues with significant CSPs onto the three-dimensional structure of the protein to visualize the binding interface.

Protocol 3: ¹³C Relaxation Dispersion NMR for Probing Tyrosine Sidechain Dynamics

This protocol outlines the general steps for a Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiment to study the dynamics of tyrosine aromatic sidechains.

• Sample Preparation:

- Prepare a highly concentrated and stable sample of the protein selectively or uniformly labeled with ¹³C.
- The protein should be in a suitable NMR buffer, and the concentration should be as high as possible to maximize the signal-to-noise ratio.

NMR Data Acquisition:

- Set up a series of 2D ¹H-¹³C HSQC-based CPMG relaxation dispersion experiments.
- In these experiments, a variable number of ¹³C refocusing pulses are applied during a constant relaxation delay.
- The frequency of these pulses (ν_CPMG) is varied across the different experiments, typically ranging from 50 Hz to 1000 Hz or higher.

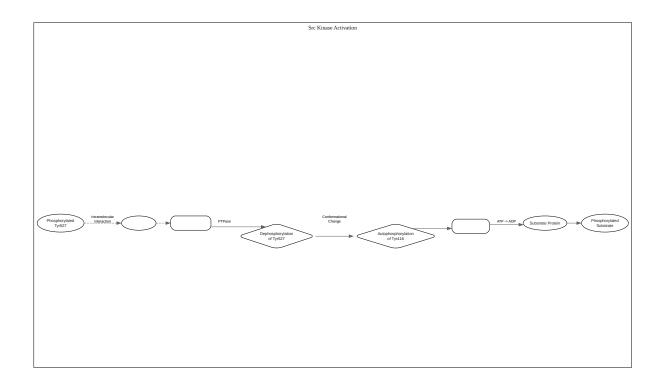


- Acquire a reference spectrum with no CPMG pulse train.
- Data Analysis:
 - For each tyrosine sidechain ¹³C resonance, measure the peak intensity or volume in each of the CPMG experiments.
 - Calculate the effective transverse relaxation rate (R2 eff) for each v CPMG value.
 - Plot R₂_eff as a function of ν _CPMG. A dispersion profile (i.e., a change in R₂_eff with ν CPMG) is indicative of conformational exchange on the μ s-ms timescale.
 - Fit the dispersion profiles to the appropriate theoretical model (e.g., the Carver-Richards equations) to extract kinetic and thermodynamic parameters of the exchange process, such as the exchange rate (k_ex), the populations of the exchanging states, and the chemical shift difference between the states (Δω).

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the application of L-Tyrosine-¹³C,¹⁵N in biomolecular NMR.

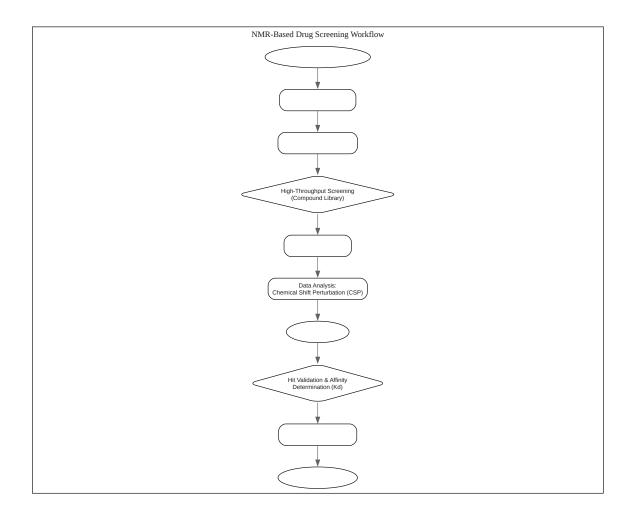




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Caption: Simplified signaling pathway of Src kinase activation and substrate phosphorylation.





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